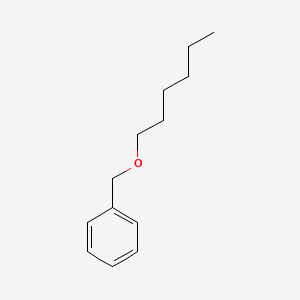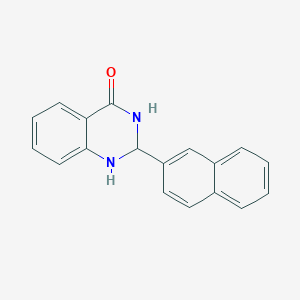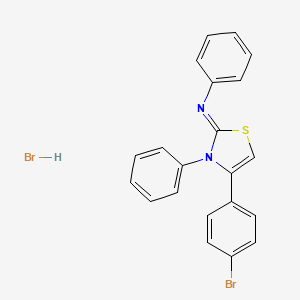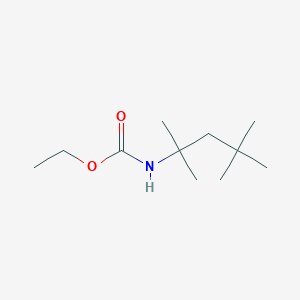![molecular formula C14H14N4O3 B11962940 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrrole ring, a nitrobenzylidene moiety, and an acetohydrazide group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide: This intermediate can be synthesized by reacting 2-(1-Methyl-1H-pyrrol-2-yl)acetic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride.
Condensation Reaction: The prepared 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide is then reacted with 4-nitrobenzaldehyde in ethanol under reflux conditions to form the desired hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions, leading to ring-opening or formation of pyrrole-2,5-diones.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Reduction: 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-aminobenzylidene)acetohydrazide.
Oxidation: Pyrrole-2,5-diones or ring-opened products.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the nitro group and hydrazone linkage is crucial for its biological activity.
Biological Studies: It is used in studies to understand the interaction of hydrazones with biological targets such as enzymes and receptors.
Material Science: The compound can be explored for its potential use in the development of organic materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the following pathways:
Interaction with Enzymes: The hydrazone moiety can form covalent bonds with enzyme active sites, inhibiting their activity.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-chlorobenzylidene)acetohydrazide: Similar structure but with a chloro group instead of a nitro group.
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly interesting for studies related to redox chemistry and biological activity.
Propriétés
Formule moléculaire |
C14H14N4O3 |
|---|---|
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
2-(1-methylpyrrol-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H14N4O3/c1-17-8-2-3-13(17)9-14(19)16-15-10-11-4-6-12(7-5-11)18(20)21/h2-8,10H,9H2,1H3,(H,16,19)/b15-10+ |
Clé InChI |
RTYSIEMHWCNVQI-XNTDXEJSSA-N |
SMILES isomérique |
CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Solubilité |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11962863.png)
![2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B11962864.png)








![3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate](/img/structure/B11962932.png)

![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962939.png)
